molecular formula C21H18BrN3O2S B14998194 3-(4-bromophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-bromophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B14998194
M. Wt: 456.4 g/mol
InChI Key: VUMNPZYUIGDEDK-UHFFFAOYSA-N
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Description

3-(4-BROMOPHENYL)-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by the presence of bromophenyl and methoxyphenyl groups, along with a pyridothiadiazine core

Preparation Methods

The synthesis of 3-(4-BROMOPHENYL)-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyridothiadiazine ring.

    Introduction of Bromophenyl and Methoxyphenyl Groups: The bromophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the carbonitrile group and ensure the correct positioning of all substituents.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(4-BROMOPHENYL)-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-BROMOPHENYL)-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: This compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biological studies to understand cellular processes and molecular interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets, leading to changes in cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-BROMOPHENYL)-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE include other pyridothiadiazines with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. Some examples include:

  • 4-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,3,4-THIADIAZINE-2-THIONE
  • 5-(4-BROMOPHENYL)-4-(4-METHOXYPHENOXY)-3,4-DIHYDRO-2H-1,3,4-THIADIAZINE-2-THIONE

These compounds highlight the diversity within the pyridothiadiazine class and the potential for fine-tuning their properties for specific applications.

Properties

Molecular Formula

C21H18BrN3O2S

Molecular Weight

456.4 g/mol

IUPAC Name

3-(4-bromophenyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H18BrN3O2S/c1-27-17-8-2-14(3-9-17)18-10-20(26)25-12-24(13-28-21(25)19(18)11-23)16-6-4-15(22)5-7-16/h2-9,18H,10,12-13H2,1H3

InChI Key

VUMNPZYUIGDEDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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